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molecular formula C5H9NO B1348647 4-Methylpyrrolidin-2-one CAS No. 2996-58-9

4-Methylpyrrolidin-2-one

Cat. No. B1348647
M. Wt: 99.13 g/mol
InChI Key: YRKRGYRYEQYTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06046211

Procedure details

The product of EXAMPLE 180 is reacted with trimethyloxonium tetrafluoroborate by the method of EXAMPLE 26 to produce the title material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:6][NH:5][C:4](=O)[CH2:3]1.F[B-](F)(F)F.[CH3:13][O+:14]([CH3:16])C>>[CH2:3]([CH:2]1[CH2:1][C:13]([O:14][CH3:16])=[N:5][CH2:6]1)[CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(NC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1CN=C(C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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